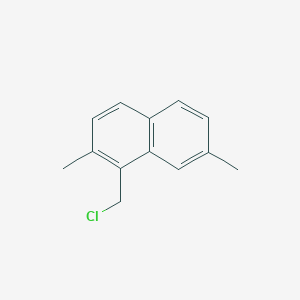

1-(Chloromethyl)-2,7-dimethylnaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13Cl |

|---|---|

Molecular Weight |

204.69 g/mol |

IUPAC Name |

1-(chloromethyl)-2,7-dimethylnaphthalene |

InChI |

InChI=1S/C13H13Cl/c1-9-3-5-11-6-4-10(2)13(8-14)12(11)7-9/h3-7H,8H2,1-2H3 |

InChI Key |

KPYWNSLBZSNCAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=C2CCl)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloromethyl 2,7 Dimethylnaphthalene

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the chloromethyl group onto the pre-formed 2,7-dimethylnaphthalene (B47183) scaffold. These reactions typically involve electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the existing methyl groups.

Formaldehyde-Mediated Chloromethylation of 2,7-Dimethylnaphthalene

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. wikipedia.org This reaction typically utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. wikipedia.org The reaction proceeds through the in situ formation of a reactive electrophile, likely a chloromethyl cation or a related species, which then attacks the electron-rich naphthalene (B1677914) ring.

For 2,7-dimethylnaphthalene, the substitution pattern is directed by the two methyl groups. The 1, 3, 4, 5, 6, and 8 positions are available for substitution. The methyl groups are activating and ortho-, para-directing. In this case, the 1, 3, 6, and 8 positions are ortho to one of the methyl groups, and the 4 and 5 positions are para to one of the methyl groups. The regiochemical outcome of the chloromethylation of 2,7-dimethylnaphthalene would likely be a mixture of isomers, with the 1- and 8-positions being sterically less hindered and electronically activated.

A closely related reaction is the chloromethylation of 1-bromo-2,7-dimethylnaphthalene, which has been reported to yield 1-bromo-x-(chloromethyl)-2,7-dimethylnaphthalene. thieme-connect.de This suggests that the chloromethylation of 2,7-dimethylnaphthalene itself is a feasible transformation. The reaction is typically carried out using paraformaldehyde and gaseous hydrogen chloride in a mixture of acetic acid and phosphoric acid. thieme-connect.de

Table 1: Representative Conditions for Formaldehyde-Mediated Chloromethylation

| Reactant | Reagents | Solvent | Catalyst | Yield | Reference |

| 1-Bromo-2,7-dimethylnaphthalene | Paraformaldehyde, HCl(g) | Acetic Acid, Phosphoric Acid | - | 75% | thieme-connect.de |

| Naphthalene | Paraformaldehyde, HCl, H₃PO₄ | Glacial Acetic Acid | - | - | orgsyn.org |

Strategies Involving Naphthalene Core Precursors and Functionalization

An alternative to direct chloromethylation involves the synthesis of the 2,7-dimethylnaphthalene core from simpler precursors, followed by functionalization of one of the methyl groups. This approach can offer greater control over regioselectivity.

Preparation of 2,7-Dimethylnaphthalene via Nickel Catalysis and Grignard Reagents

A highly efficient and regiospecific method for the synthesis of 2,7-dimethylnaphthalene involves the nickel-catalyzed cross-coupling of a Grignard reagent with a suitably functionalized naphthalene precursor. orgsyn.org A common precursor is 2,7-dihydroxynaphthalene, which can be converted to 2,7-bis(diethylcarbamoyloxy)naphthalene. orgsyn.org This derivative then undergoes a Kumada-type coupling reaction with methylmagnesium bromide in the presence of a nickel catalyst, such as [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)), to afford 2,7-dimethylnaphthalene in high yield. orgsyn.org

This methodology is advantageous as it avoids the formation of isomeric mixtures often encountered in other synthetic routes. orgsyn.org The starting material, 2,7-dihydroxynaphthalene, is commercially available, and the reaction proceeds with high regioselectivity. orgsyn.org

Table 2: Nickel-Catalyzed Synthesis of 2,7-Dimethylnaphthalene

| Precursor | Grignard Reagent | Catalyst | Solvent | Yield | Reference |

| 2,7-Bis(diethylcarbamoyloxy)naphthalene | Methylmagnesium Bromide | NiCl₂(dppp) | Diethyl Ether | 89% | orgsyn.org |

Regiospecific Routes for 2,7-Disubstituted Naphthalenes

The synthesis of specifically 2,7-disubstituted naphthalenes is of significant interest for various applications, including the production of high-performance polymers like polyethylene (B3416737) naphthalate (PEN). nacatsoc.orggoogle.com Several strategies have been developed to achieve this regioselectivity.

One approach involves the isomerization of other dimethylnaphthalene isomers. For instance, 1,7-dimethylnaphthalene (B47104) can be isomerized to a mixture containing 2,7-dimethylnaphthalene in the presence of an acidic catalyst at elevated temperatures. google.com The desired 2,7-isomer can then be separated by crystallization. google.com

Palladium-catalyzed amination reactions have also been employed to synthesize 2,7-diamino derivatives of naphthalene, which can serve as precursors for other 2,7-disubstituted naphthalenes. researchgate.net Furthermore, multi-component reactions and benzannulation strategies are emerging as powerful tools for the regioselective construction of polysubstituted naphthalenes. nih.govnih.govnih.gov These methods often provide access to complex naphthalene derivatives from simple starting materials in a single step.

Benzylic Halogenation Techniques for Methylated Naphthalenes

Once 2,7-dimethylnaphthalene is obtained, the next step towards 1-(chloromethyl)-2,7-dimethylnaphthalene (B6274136) involves the selective halogenation of one of the methyl groups. Benzylic positions are particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical.

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a source of bromine radicals under photochemical or radical initiator-induced conditions, is a widely used method for benzylic bromination. organic-chemistry.orgwikipedia.orgmychemblog.com This reaction is known for its selectivity for allylic and benzylic positions over aromatic rings. mychemblog.com

The reaction of 2,7-dimethylnaphthalene with NBS can lead to the formation of 2,7-bis(bromomethyl)naphthalene (B1600061). orgsyn.org The reaction is typically carried out in a nonpolar solvent like carbon tetrachloride, often with a radical initiator such as benzoyl peroxide or AIBN (2,2'-azobisisobutyronitrile), and initiated by heat or light. mychemblog.com While this method is effective for dibromination, achieving selective monobromination to yield 1-(bromomethyl)-2,7-dimethylnaphthalene can be challenging and may require careful control of reaction conditions, such as the stoichiometry of NBS. The resulting 1-(bromomethyl)-2,7-dimethylnaphthalene could then potentially be converted to the desired chloromethyl derivative via a Finkelstein-type reaction.

Table 3: Wohl-Ziegler Bromination of Methylated Naphthalenes

| Substrate | Reagent | Initiator | Solvent | Product | Yield | Reference |

| 2,7-Dimethylnaphthalene | NBS | - | - | 2,7-Bis(bromomethyl)naphthalene | - | orgsyn.org |

| 2,3-Dimethyl-1,4-diphenyl-6,7-methylenedioxynaphthalene | NBS | AIBN | Benzene | 2,3-Bis(bromomethyl)-1,4-diphenyl-6,7-methylenedioxynaphthalene | 75% | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 1 Chloromethyl 2,7 Dimethylnaphthalene

Nucleophilic Substitution Reactions

General Principles Governing Chloromethyl Reactivity in Aromatic Systems

The chloromethyl group attached to an aromatic system, such as in 1-(chloromethyl)-2,7-dimethylnaphthalene (B6274136), is a reactive handle for nucleophilic substitution reactions. In typical SN2 reactions, the benzylic carbon is susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reactivity is generally favorable in ordinary nucleophilic substitutions. chemicalbook.com The stability of the potential benzylic carbocation intermediate can also facilitate SN1-type mechanisms, particularly with substrates that can stabilize the positive charge.

Kinetic studies on analogous systems, such as the reaction of α-chloroacetanilides with benzylamines, propose a stepwise mechanism. nih.gov This involves an initial addition of the nucleophile to form a tetrahedral intermediate, followed by a rate-limiting expulsion of the chloride leaving group. nih.gov While direct mechanistic studies on this compound are not extensively detailed in the provided information, these general principles of benzylic halide reactivity are expected to apply.

Palladium-Catalyzed Amination Reactions

Recent advancements have demonstrated that the reactivity of the chloromethyl group can be harnessed in novel, palladium-catalyzed transformations. Specifically, palladium-catalyzed amination reactions of chloromethylnaphthalene derivatives have been developed to produce naphthylamines in satisfactory to good yields. nih.gov These reactions proceed under mild conditions, utilizing Pd(PPh3)4 as a catalyst. nih.gov This methodology represents a significant departure from traditional nucleophilic substitution, offering an alternative pathway to C-N bond formation at the benzylic position of the naphthalene (B1677914) system. nih.gov While the specific application to this compound is not explicitly detailed, the general success with chloromethylnaphthalene derivatives suggests its potential applicability. nih.gov

C-H Functionalization Strategies

A significant development in the chemistry of chloromethylnaphthalenes is the use of palladium catalysis to achieve C-H functionalization at positions remote from the chloromethyl group. This approach allows for the direct introduction of new functional groups onto the aromatic ring, bypassing the need for pre-functionalized substrates.

Palladium-Catalyzed C-H Dimethylamination at the 4-Position

A notable example of remote C-H functionalization is the palladium-catalyzed dimethylamination of 1-chloromethylnaphthalenes at the 4-position, using N,N-dimethylformamide (DMF) as the dimethylamino source. rsc.org This reaction proceeds under mild conditions in 2-methyltetrahydrofuran. rsc.org

A key feature of this transformation is its high regioselectivity. The dimethylamination occurs exclusively at the 4-position of the 1-chloromethylnaphthalene scaffold. rsc.org The reaction demonstrates a good to high yield for a range of substrates. rsc.org

Table 1: Palladium-Catalyzed C-H Dimethylamination of Substituted 1-(Chloromethyl)naphthalenes

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-(Chloromethyl)naphthalene (B51744) | 1-(Dimethylamino)-4-methylnaphthalene | 85 |

| 1-(Chloromethyl)-2-methylnaphthalene | 1-(Dimethylamino)-2,4-dimethylnaphthalene | 82 |

| This compound | 1-(Dimethylamino)-2,7-dimethyl-4-naphthalenemethylamine | 75 |

| 1-(Chloromethyl)-2-methoxynaphthalene | 1-(Dimethylamino)-2-methoxy-4-naphthalenemethylamine | 78 |

Data synthesized from research findings on the dimethylamination of 1-chloromethylnaphthalenes. rsc.org

Crucially, the integrity of the chlorine atom in the chloromethyl group is maintained throughout the palladium-catalyzed C-H dimethylamination process. rsc.org This chemoselectivity is significant, as it preserves a reactive site for subsequent synthetic transformations, allowing for a stepwise functionalization of the naphthalene system. The palladium catalyst selectively activates a C-H bond on the aromatic ring without engaging the more conventionally reactive C-Cl bond of the chloromethyl group. rsc.org

Organometallic Catalyzed Transformations

The presence of a reactive chloromethyl group attached to the robust dimethylnaphthalene scaffold makes this compound a versatile substrate for a variety of organometallic catalyzed transformations. These reactions leverage the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. Palladium-catalyzed processes, in particular, have proven to be powerful tools for activating both the chloromethyl moiety and the aromatic system itself.

Palladium-Catalyzed Dearomatization Reactions

A notable class of transformations involving chloromethylnaphthalene derivatives is the palladium-catalyzed nucleophilic dearomatization. acs.org This strategy provides a novel pathway to functionalized alicyclic compounds by activating the otherwise stable aromatic system through the formation of specific palladium intermediates. acs.org These reactions proceed under mild conditions and can produce ortho- or para-substituted carbocyclic products in good to excellent yields. acs.orgacs.org

The cornerstone of the palladium-catalyzed dearomatization of compounds like this compound is the in-situ formation of an η3-benzylpalladium intermediate. This process begins with the oxidative addition of a low-valent palladium(0) complex, such as Pd(PPh₃)₄, into the carbon-chlorine bond of the chloromethyl group. This step forms a σ-benzylpalladium(II) complex. Subsequently, the palladium center coordinates to the adjacent aromatic ring, leading to the formation of the key η3-benzylpalladium species. acs.org

This η3-benzylpalladium intermediate possesses electronic properties that render the naphthalene ring susceptible to nucleophilic attack. acs.org The coordination of the palladium metal activates the aromatic system, effectively lowering the barrier to dearomatization. The reactivity of this intermediate is highly dependent on the nature of the nucleophile and the reaction conditions. Nucleophiles can attack the η3-benzylpalladium complex at several positions, but attack on the naphthalene ring itself leads to the formation of dearomatized products. acs.org Research has shown that substituents on the benzylic position, such as the methyl groups in the target compound, can stabilize the η3-benzylpalladium complex, thereby facilitating the desired nucleophilic dearomatization. acs.org The stability and subsequent reactivity of these intermediates are central to achieving high yields and selectivity in these transformations. nih.gov

The activated η3-benzylpalladium intermediate is a key precursor for intramolecular carbon-nitrogen (C-N) bond formation, leading to nitrogen-containing heterocyclic structures. In a notable transformation, chloromethylnaphthalene derivatives undergo palladium-catalyzed amination reactions with various amines. nih.gov While intermolecular examples are prevalent, the principles extend to intramolecular processes.

Cross-Coupling Reactions Involving the Chloromethyl Moiety

The chloromethyl group of this compound serves as an excellent electrophilic handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of C-C bonds, allowing the linkage of the naphthalene unit to other organic fragments.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid. For a substrate like this compound, the chloromethyl group acts as the electrophilic partner. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), and requires a base to activate the boronic acid.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the chloromethyl group, forming an organopalladium(II) intermediate. This is followed by transmetalation, where the organic group from the activated boronic acid (borate) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. While specific studies on this compound are not extensively documented, the established protocols for benzylic chlorides are directly applicable.

Table 1: Representative Conditions for Suzuki Coupling of Benzylic Chlorides

| Aryl Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 1-(Benzyl)-2,7-dimethylnaphthalene |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | K₂CO₃ | Toluene | 1-((4-Methoxybenzyl))-2,7-dimethylnaphthalene |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 2,7-Dimethyl-1-((thiophen-2-ylmethyl))naphthalene |

The Kumada coupling provides an alternative route for C-C bond formation by reacting an organohalide with a Grignard reagent (organomagnesium halide). This reaction is typically catalyzed by nickel or palladium complexes. For this compound, the Kumada coupling would involve its reaction with an aryl or alkyl Grignard reagent.

The mechanism is analogous to other cross-coupling reactions, initiating with the oxidative addition of the Pd(0) or Ni(0) catalyst to the C-Cl bond. The subsequent step is transmetalation with the Grignard reagent, followed by reductive elimination to yield the coupled product and regenerate the active catalyst. Kumada couplings are known for their high reactivity, although they are sensitive to functional groups that are incompatible with the strongly basic and nucleophilic Grignard reagent.

Table 2: Representative Conditions for Kumada Coupling of Benzylic Chlorides

| Grignard Reagent | Catalyst | Ligand | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylmagnesium bromide | PdCl₂(dppf) | - | THF | 1-(Benzyl)-2,7-dimethylnaphthalene |

| Ethylmagnesium chloride | NiCl₂(dppp) | - | Diethyl ether | 1-Propyl-2,7-dimethylnaphthalene |

| Vinylmagnesium bromide | Pd(PPh₃)₄ | - | THF | 1-Allyl-2,7-dimethylnaphthalene |

Stille Coupling

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide. libretexts.orgwikipedia.org While extensively used for coupling sp²-hybridized carbons like aryl, alkenyl, and allyl groups, its application with sp³-hybridized halides such as this compound presents certain considerations. libretexts.org

The catalytic cycle of the Stille reaction generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation from the organostannane to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org In the case of this compound, the reaction would theoretically proceed as depicted in the following general scheme:

General Scheme for Stille Coupling:

Where R¹ is the organic group from the organostannane, and R²-X is the organic halide.

For the specific substrate:

Table 1: Key Features of the Stille Coupling

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(0) complex, often with phosphine (B1218219) ligands. |

| Reactants | An organic halide or pseudohalide and an organostannane. |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. |

| Scope | Broad, with a wide variety of compatible functional groups. |

Hiyama Coupling

The Hiyama coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, in this case between an organosilane and an organic halide. organic-chemistry.orgwikipedia.org A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride), to activate the organosilane for transmetalation. organic-chemistry.org

The reaction is applicable to the formation of both C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.org The coupling of an alkyl halide like this compound with an arylsilane would result in the formation of a diarylmethane derivative. The general mechanism involves the activation of the organosilane by fluoride, followed by oxidative addition of the organic halide to the palladium center, transmetalation of the organic group from silicon to palladium, and subsequent reductive elimination.

General Scheme for Hiyama Coupling: R-SiR'₃ + R'-X ->[Pd catalyst, F⁻] R-R'

This compound + Ar-SiR₃ ->[Pd catalyst, F⁻] 1-(Arylmethyl)-2,7-dimethylnaphthalene

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex organic molecules and reaction mechanisms. acs.orgrsc.orgnih.gov

Elucidation of Complex Reaction Mechanisms and Transition States

DFT calculations are pivotal in mapping out the potential energy surfaces of chemical reactions involving 1-(chloromethyl)-2,7-dimethylnaphthalene (B6274136). For instance, in palladium-catalyzed reactions, a common transformation for chloromethylated aromatic compounds, DFT can be used to investigate the detailed steps of the catalytic cycle. Studies on similar systems, such as the palladium-catalyzed dearomatization of 1-(chloromethyl)naphthalene (B51744), have shown that the reaction proceeds through a series of well-defined intermediates and transition states. acs.orgrsc.org For this compound, a plausible reaction pathway in a C-C or C-N bond-forming reaction would involve oxidative addition of the C-Cl bond to a low-valent metal center, followed by migratory insertion and reductive elimination.

DFT calculations can precisely model the geometry of the transition state for each step, which is the highest energy point along the reaction coordinate. The nature of these transition states, including the lengths of the forming and breaking bonds, provides critical insights into the reaction's feasibility and kinetics. For example, in a palladium-catalyzed reaction, the dearomatization could proceed via an η³-exo-(naphthyl)methyl intermediate. rsc.org The calculations would help determine whether the reaction favors an ortho- or para-substitution pattern by comparing the energies of the respective transition states. rsc.org

Calculation of Free Energy Barriers

A key outcome of DFT investigations is the calculation of free energy barriers (activation energies) for each step in a reaction mechanism. acs.orgnih.gov These barriers determine the rate of a reaction. A lower free energy barrier corresponds to a faster reaction. For this compound, DFT could be employed to calculate the energy barriers for competing reaction pathways, thereby predicting the major product. For example, in a ligand-controlled regioselective reaction, DFT can quantify how different ligands influence the energy barriers of the ortho- and para-substitution pathways, explaining the experimental observations. rsc.org In a study on a similar palladium-catalyzed reaction, the free energy barrier for the formation of a dearomatic para-substituted product was calculated to be lower than that for the ortho-substituted product in the presence of a bulky ligand. rsc.org

| Reaction Step | Calculated Free Energy Barrier (kcal/mol) |

| Oxidative Addition | (Illustrative) 10-15 |

| Migratory Insertion | (Illustrative) 18-25 |

| Reductive Elimination (ortho) | (Illustrative) 7-12 |

| Reductive Elimination (para) | (Illustrative) 5-10 |

| This table presents illustrative free energy barriers for hypothetical reaction steps involving this compound, based on values reported for similar systems. rsc.org |

Characterization of Organometallic Intermediates

Throughout a catalytic cycle, several transient organometallic intermediates are formed. DFT is crucial for characterizing the structure and stability of these species. For reactions involving this compound, these could include η¹- and η³-coordinated palladium complexes. nih.gov The calculations would provide optimized geometries, bond lengths, and bond angles of these intermediates. The electronic properties of these intermediates, such as their charge distribution and frontier molecular orbitals, can also be determined, which helps in understanding their reactivity in subsequent steps of the reaction.

Application of Computational Software and Methods (e.g., Gaussian09, NBO, IRC)

The computational investigation of this compound would typically be performed using a suite of specialized software and methods. The Gaussian suite of programs (e.g., Gaussian09 or later versions) is a widely used tool for such DFT calculations. researchgate.nettandfonline.comyoutube.comyoutube.com Within this framework, a specific functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)) would be chosen to model the electronic structure of the system. researchgate.nettandfonline.comchemrevlett.com

Natural Bond Orbital (NBO) analysis is a powerful method used to study charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.govuni-muenchen.de It provides a chemical picture that is close to the classical Lewis structure representation. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state connects the correct reactant and product intermediates on the potential energy surface.

Analysis of Electronic Structures and Aromaticity in Reaction Intermediates

The electronic structure of the naphthalene (B1677914) core in this compound and its reaction intermediates is a key determinant of its reactivity. DFT calculations allow for a detailed analysis of the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energies and spatial distributions govern the molecule's ability to donate and accept electrons. researchgate.netresearchgate.net

The aromaticity of the naphthalene rings in the reaction intermediates can also be quantified using various computational indices. These include geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA) and electronic criteria such as the Nucleus-Independent Chemical Shift (NICS) and the electron localization function (ELF). researchgate.net In dearomatization reactions, these indices would show a decrease in aromaticity as the reaction proceeds from the aromatic starting material to the non-aromatic product. This change in aromaticity has significant energetic consequences for the reaction.

| Aromaticity Index | Naphthalene (Reference) | η³-exo-(naphthyl)methyl Intermediate (Illustrative) |

| HOMA (Ring 1) | ~0.9 | ~0.5 |

| HOMA (Ring 2) | ~0.9 | ~0.8 |

| NICS(1) (Ring 1) | (Illustrative) -10.0 | (Illustrative) -2.0 |

| NICS(1) (Ring 2) | (Illustrative) -10.0 | (Illustrative) -8.0 |

| This table provides illustrative aromaticity indices for the naphthalene core in a hypothetical reaction intermediate, demonstrating the expected loss of aromaticity in the reacting ring. researchgate.net |

Derivative Chemistry and Advanced Functionalization of 1 Chloromethyl 2,7 Dimethylnaphthalene

Synthesis of Novel Substituted Naphthalene (B1677914) Scaffolds

The primary utility of 1-(chloromethyl)-2,7-dimethylnaphthalene (B6274136) in synthetic chemistry lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group (-CH₂Cl) is a reactive benzylic halide, making the carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity allows for the direct attachment of diverse molecular fragments to the 2,7-dimethylnaphthalene (B47183) core, thereby generating novel and more complex substituted naphthalene scaffolds.

Research on the analogous 1-(chloromethyl)naphthalene (B51744) demonstrates its successful reaction with various substituted anilines and heteroaryls, such as morpholine (B109124) and triazole, to form new N-(naphthalen-1-ylmethyl) derivatives. These reactions are typically conducted by refluxing the chloromethylnaphthalene with the nucleophile in the presence of a base like potassium carbonate to neutralize the HCl formed during the reaction. Such substitutions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Furthermore, palladium-catalyzed reactions can achieve regioselective aromatic substitution, providing a sophisticated route to novel scaffolds. chemicalbook.com For instance, the reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles in the presence of a palladium catalyst can yield either para- or ortho-acylated naphthalenes, with the regioselectivity controlled by the choice of phosphine (B1218219) ligand. chemicalbook.com A sterically bulky ligand favors the formation of the para-acylated product, while a less bulky ligand directs the reaction to the ortho position. chemicalbook.com This method offers a powerful tool for constructing specific diaryl ketone scaffolds that are otherwise difficult to access. chemicalbook.com

The table below summarizes the types of nucleophiles that can be used to generate novel naphthalene scaffolds from a chloromethylnaphthalene precursor.

| Nucleophile Class | Example Nucleophile | Resulting Scaffold/Linkage | Reference |

| Amines | Substituted Anilines | N-Arylmethyl-Naphthalene | |

| Heterocycles | 4H-1,2,4-triazol-4-amine | N-Heterocyclylmethyl-Naphthalene | |

| Carbanions | (Hetero)arylacetonitriles | Naphthyl-CO-Aryl (via Pd-cat.) | chemicalbook.com |

| Thiols | 1,4-Benzenedimethanethiol (B89542) | Naphthylmethyl-S-Aryl | acs.org |

Post-Synthetic Modification of the Chloromethyl Functionality

Post-synthetic modification (PSM) is a powerful strategy for functionalizing molecules by chemically altering a specific group on a pre-formed structure. researchgate.net In the context of this compound, the chloromethyl group is the prime target for PSM, allowing its conversion into a variety of other functional groups while preserving the core naphthalene structure. This approach is highly valuable for fine-tuning the chemical and physical properties of the molecule for specific applications.

A common and straightforward modification is the displacement of the chloride ion via an Sₙ2 reaction. This can be used to introduce a wide array of functionalities. For example, reaction with hydroxide (B78521) or alkoxide ions yields the corresponding alcohol or ether. Reaction with cyanide provides the nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

A well-documented example of this strategy is the halogen exchange reaction (halex). The analogous compound 2,7-bis(bromomethyl)naphthalene (B1600061), prepared from the bromination of 2,7-dimethylnaphthalene, can be converted to 2,7-bis(fluoromethyl)naphthalene. mdpi.com This transformation is achieved by treating the bromo-derivative with a nucleophilic fluoride (B91410) source, such as cesium fluoride in refluxing acetonitrile (B52724). mdpi.com This specific PSM is significant as it introduces fluorine, an element known to modulate the electronic and biological properties of molecules.

The table below details potential functional group interconversions starting from the chloromethyl group.

| Reagent(s) | Resulting Functional Group | Reaction Type | Reference |

| CsF, MeCN | -CH₂F (Fluoromethyl) | Halogen Exchange (Sₙ2) | mdpi.com |

| KCN, DMSO | -CH₂CN (Cyanomethyl / Nitrile) | Nucleophilic Substitution | chemicalbook.com |

| NaSH | -CH₂SH (Thiomethyl / Thiol) | Nucleophilic Substitution | acs.org |

| R₂NH (e.g., Morpholine) | -CH₂NR₂ (Aminomethyl) | Nucleophilic Substitution | |

| NaOH (aq) | -CH₂OH (Hydroxymethyl / Alcohol) | Nucleophilic Substitution | mdpi.com |

Role as a Precursor for Polycyclic Aromatic Hydrocarbons and Supramolecular Assemblies

The defined geometry of the 2,7-disubstituted naphthalene core, combined with the reactivity of the chloromethyl group(s), makes derivatives like this compound valuable building blocks for constructing larger, well-defined chemical architectures. These include extended polycyclic aromatic hydrocarbons (PAHs) and complex supramolecular structures like cyclophanes. uhmreactiondynamics.orgorgsyn.org

Cyclophanes are molecules containing an aromatic ring bridged by an aliphatic chain. nih.gov They are of significant interest in supramolecular chemistry due to their unique structures, strained systems, and ability to act as hosts in host-guest chemistry. Bis(halomethyl)arenes are classic precursors for cyclophane synthesis.

The 2,7-substitution pattern of the naphthalene core is particularly useful for creating specific molecular shapes. The related compound, 2,7-bis(bromomethyl)naphthalene, is explicitly noted for its use as a building block in supramolecular chemistry. orgsyn.org In a typical cyclophane synthesis, a dihalo-derivative like 2,7-bis(chloromethyl)naphthalene would be reacted with a corresponding dinucleophile, such as a dithiol or diamine, under high-dilution conditions. This encourages intramolecular cyclization over intermolecular polymerization. For example, the reaction of 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene with 1,4-benzenedimethanethiol is a key step in the synthesis of a 3.3naphthalenoparacyclophane. acs.org Similarly, 2,3,6,7-tetrakis(bromomethyl)naphthalene (B14133293) has been employed as an intermediate in the preparation of triple-layered [2.2]naphthalenophanes. nih.gov These examples strongly support the role of 2,7-disubstituted halomethylnaphthalenes as foundational components in the synthesis of complex cyclophanes.

In the construction of complex molecular assemblies, a "convergent spacer" is a rigid unit that holds reactive sites in a specific spatial orientation, allowing them to connect with other molecules in a predictable manner. The 2,7-dimethylnaphthalene framework is an ideal candidate for such a spacer due to its rigid, planar structure and the defined angle between substituents at the 2- and 7-positions.

The use of 2,7-bis(bromomethyl)naphthalene as an important convergent spacer in supramolecular chemistry has been highlighted. orgsyn.org By replacing the bromine atoms with other functionalities via nucleophilic substitution, this spacer can be used to link two molecular units, such as tetrathiafulvalene (B1198394) (TTF) groups to form molecular tweezers or to construct H-bonded molecular capsules. nih.gov The distance and orientation between the two units are dictated by the naphthalene spacer, allowing for the precise design of host molecules for molecular recognition applications. This principle establishes this compound (and its bis-chloromethylated counterpart) as a key precursor for creating custom-designed spacers for advanced applications in supramolecular chemistry. orgsyn.orgnih.gov

Application in Polymer Science: Initiator for Controlled Polymerization

Atom Transfer Radical Polymerization (ATRP) Initiation

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/“living” radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. The success of an ATRP process is highly dependent on the efficiency of the initiator. Research has demonstrated that chloro-functionalized naphthalene (B1677914) derivatives can act as effective initiators for the ATRP of various monomers, including styrene (B11656) and acrylates.

Table 1: Representative Data for ATRP of Styrene Initiated by a Naphthalene-Based Initiator (Hypothetical Data Based on Similar Systems)

| Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| 1 | 15 | 3,500 | 1.15 |

| 2 | 32 | 7,200 | 1.18 |

| 4 | 65 | 14,800 | 1.22 |

| 6 | 88 | 20,100 | 1.25 |

| This table presents hypothetical data to illustrate the expected trends in a controlled ATRP process initiated by 1-(Chloromethyl)-2,7-dimethylnaphthalene (B6274136). |

A key application of this compound as an ATRP initiator is the synthesis of polymers with a fluorescent naphthalene label at one end of the chain. This is achieved because the initiator fragment becomes covalently bonded to the polymer chain it initiates. The resulting naphthalene-labeled polystyrene architectures are of significant interest for various applications, such as fluorescent probes, sensors, and in studies of polymer dynamics and morphology.

The synthesis involves the standard components of an ATRP system: the monomer (e.g., styrene), the initiator (this compound), a transition metal catalyst (typically a copper(I) halide), and a ligand to solubilize the catalyst and tune its reactivity. The polymerization is usually carried out in an inert atmosphere to prevent side reactions. The presence of the naphthalene moiety can be confirmed by spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy, which will show the characteristic absorption and emission spectra of the naphthalene chromophore.

The use of this compound as an initiator directly leads to the production of end-functionalized polymers. The naphthalene group at the α-end of the polymer chain imparts specific properties to the material. Beyond its fluorescence, the naphthalene unit can participate in π-π stacking interactions, influencing the self-assembly and bulk properties of the polymer.

Furthermore, the "living" nature of ATRP allows for the synthesis of more complex architectures. For example, after the polymerization of the first monomer is complete, a second monomer can be added to create a block copolymer. In this case, a polystyrene chain initiated with this compound could be chain-extended with another monomer, such as methyl methacrylate, to produce a naphthalene-labeled polystyrene-b-poly(methyl methacrylate) block copolymer. This ability to create well-defined, functional materials highlights the importance of initiators like this compound in advanced polymer synthesis.

Broader Mechanisms of Polymerization and Controlled Methodologies

While ATRP is a prominent method, this compound could potentially be utilized in other controlled radical polymerization (CRP) techniques. The fundamental requirement for a CRP initiator is the presence of a labile bond that can be reversibly cleaved to generate a radical.

Other major CRP techniques include:

Nitroxide-Mediated Polymerization (NMP): This method uses a stable nitroxide radical to reversibly trap the growing polymer chain radical. While typically initiated by alkoxyamines, systems could be designed where a radical generated from this compound is trapped by a nitroxide.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is controlled by a chain transfer agent, typically a thiocarbonylthio compound. An external radical source is required to initiate the polymerization. While this compound would not act as the RAFT agent itself, it could potentially be used as a co-initiator in some RAFT systems.

The choice of polymerization methodology depends on the specific monomer being used and the desired properties of the final polymer. Each technique offers a unique set of advantages and is tolerant to different functional groups and reaction conditions. The versatility of the chloromethyl functionality on the naphthalene core suggests that with appropriate modifications and in conjunction with other reagents, this compound could be a valuable tool across the spectrum of controlled polymerization methodologies.

Advanced Materials Research Incorporating Naphthalene Derivatives

Integration into Multifunctional Micro-Nano Electrochemical Devices

For instance, polymers derived from functionalized naphthalenes can be synthesized to exhibit specific electronic properties. google.comnrel.gov The incorporation of the 2,7-dimethylnaphthalene (B47183) moiety could influence the polymer's solubility, morphology, and electronic energy levels, which are critical parameters for device performance. Research on naphthalene-based polymers has demonstrated their potential in creating stable and efficient semiconductor materials. rsc.org The ability to tailor the structure of these polymers at the molecular level, starting from precursors like 1-(Chloromethyl)-2,7-dimethylnaphthalene (B6274136), opens up possibilities for developing bespoke materials for micro-nano electrochemical devices.

Potential for Novel Catalytic Systems and Supports

The application of naphthalene-based materials as supports for catalysts is an area of active investigation. Porous aromatic frameworks (PAFs) derived from naphthalene (B1677914) have been shown to be effective supports for sulfide (B99878) catalysts used in hydroprocessing reactions. mdpi.com The high surface area and chemical stability of these polymers make them ideal candidates for dispersing and stabilizing catalytic nanoparticles.

The reactive chloromethyl group of this compound provides a convenient handle for grafting catalytic species or for polymerization to form catalyst supports. Palladium-catalyzed reactions involving chloromethyl naphthalene derivatives have been shown to proceed under mild conditions, highlighting the utility of this functional group in catalysis. acs.orgacs.orgresearchgate.net For example, naphthalene-based polymers have been successfully used as supports for palladium catalysts in Suzuki cross-coupling reactions, demonstrating high efficiency and selectivity. mdpi.comresearchgate.netnih.gov The functionalization of these polymers with groups like -OH, -SO3H, and -NO2 can further tune the properties of the catalytic system. mdpi.com

The synthesis of polymers from monomers like 2,7-bis(chloromethyl)naphthalene, a close relative of the title compound, would lead to materials with regularly spaced functional sites, which could be advantageous for creating well-defined catalytic centers. chemicalregister.com The specific arrangement of the methyl groups in this compound could also influence the stereochemistry of catalytic reactions occurring on its derivatives.

Exploration in Energy Storage and Chemical Sensing Platforms

Naphthalene derivatives are increasingly being explored for their potential in energy storage and chemical sensing applications. Naphthalene diimide (NDI) derivatives, for example, are promising candidates for organic redox flow batteries due to their stable two-electron storage capacity. researchgate.netresearchgate.net The electrochemical properties of these molecules, such as their redox potentials, can be tuned by modifying the naphthalene core with different functional groups. iaea.orgaalto.fi The chloromethyl group of this compound could be used to attach it to polymer backbones or conductive surfaces, creating new materials for battery electrodes.

In the realm of chemical sensing, naphthalene-based fluorescent probes have shown excellent sensitivity and selectivity for detecting various ions and molecules. nih.gov Polymers containing naphthalene moieties have been developed as fluorescent sensors for metal ions like Cu2+ and Fe3+. researchgate.netnih.gov The fluorescence properties of naphthalene are sensitive to its chemical environment, a principle that can be harnessed to design "turn-on" or "turn-off" sensors. The synthesis of polymers from this compound could lead to new sensory materials where the specific substitution pattern influences the binding affinity and selectivity towards target analytes. For instance, chiral binaphthalene-based polymers have demonstrated high enantioselective recognition of specific molecules. nih.gov

Furthermore, polymers derived from diaminonaphthalene have been investigated for their application in biosensors and chemical sensors. researchgate.net The ability to functionalize these polymers provides a route to tailor their sensing properties for specific applications. The incorporation of the 2,7-dimethylnaphthalene unit into such polymer systems could offer a new avenue for developing advanced sensing platforms.

Advanced Analytical Methodologies for Complex Reaction Mixtures and Derived Compounds

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the physical separation of components within a mixture. For compounds like 1-(Chloromethyl)-2,7-dimethylnaphthalene (B6274136), both liquid and gas chromatography are indispensable tools for achieving high-resolution separation and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds. In the context of synthesizing this compound, HPLC is ideal for monitoring reaction progress and purifying the final product. A reversed-phase HPLC method would be the most common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

The separation of naphthalene (B1677914) derivatives is typically achieved on a C18 column using a gradient mobile phase, often consisting of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like orthophosphoric acid. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as aromatic compounds like naphthalenes exhibit strong absorbance. nih.gov This method allows for the simultaneous determination of the main product, unreacted naphthalene precursors, and various polar or high-molecular-weight byproducts. nih.gov The technique has been successfully used to separate various naphthalene derivatives in complex matrices, demonstrating its suitability for quality control and routine analysis. nih.govnih.gov The precision and accuracy of HPLC methods are typically high, with good linearity over a range of concentrations. nih.govresearchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Naphthalene Derivatives

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6mm, 5µm) | Stationary phase for separating compounds based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile and/or Methanol with buffered water (e.g., 0.05% H₃PO₄) | Elutes compounds from the column; gradient elution is often used to resolve complex mixtures. nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the separation and analysis time. nih.gov |

| Detection | UV Absorbance (e.g., at 254 nm) | Detects aromatic compounds based on their light absorption. nih.gov |

| Column Temperature | 25 - 60 °C | Optimizes separation efficiency and peak shape. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for analyzing volatile and semi-volatile compounds. youtube.com It is exceptionally well-suited for characterizing the complex mixture resulting from the synthesis of this compound. The process involves injecting the sample into a gas chromatograph, where it is vaporized. oup.com The components are then separated as they travel through a long, thin capillary column based on their boiling points and interactions with the column's stationary phase. youtube.com

After separation, the individual compounds enter the mass spectrometer, which ionizes them (typically via electron impact) and separates the resulting ions based on their mass-to-charge ratio. youtube.comoup.com This provides a unique mass spectrum for each compound, acting as a "chemical fingerprint" that allows for definitive identification by comparison to spectral libraries. nih.gov GC-MS is highly sensitive and can identify not only the target compound but also isomers, residual solvents, and low-level impurities that may co-elute in HPLC. uctm.edu The technique is widely used for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives in various matrices. uctm.edu

Table 2: Typical GC-MS Parameters for Characterization of Aromatic Compounds

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| GC Column | Capillary Column (e.g., DB-WAX or RXi-5-Sil MS, 30-60m length) | Separates volatile compounds based on boiling point and polarity. oup.comnih.gov |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. oup.com |

| Oven Program | Temperature ramp (e.g., 40°C held, then ramped to 250-280°C) | Controls the elution of compounds by gradually increasing volatility. oup.comnih.gov |

| Ionization Mode | Electron Impact (EI, 70 eV) | Fragments molecules into predictable, identifiable patterns. oup.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Separates and detects ions by their mass-to-charge ratio. |

| Scan Mode | Full Scan (e.g., m/z 35-550) or Selected Ion Monitoring (SIM) | Full scan identifies unknowns, while SIM provides higher sensitivity for target compounds. oup.comuctm.edu |

High-Resolution Mass Spectrometric Approaches

When reaction mixtures are exceptionally complex, or when trace impurities must be identified with absolute certainty, high-resolution mass spectrometry (HRMS) is required. These techniques provide mass measurements with extremely high accuracy, allowing for the determination of elemental compositions for unknown compounds.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) represents the pinnacle of mass spectrometry performance, offering unparalleled mass resolving power and accuracy. acs.orgnih.gov This technique is particularly valuable for analyzing highly complex organic mixtures, such as crude petroleum, which can contain tens of thousands of distinct chemical species. acs.orgresearchgate.net While potentially excessive for a simple, clean synthesis, FT-ICR MS would be the ultimate tool for characterizing a complex feedstock used to produce this compound or for identifying unknown products from side reactions.

The power of FT-ICR MS lies in its ability to resolve and assign unique elemental formulas (e.g., CcHhNnOoSs) to thousands of peaks in a single mass spectrum based on their exact mass. nih.gov This capability is crucial for distinguishing between compounds that have the same nominal mass but differ in their elemental composition. acs.org For instance, it can easily resolve species that differ by only a few millidaltons, a task impossible for lower-resolution instruments. nih.gov The use of ionization techniques like atmospheric pressure photoionization (APPI) further expands the range of analyzable compounds to include nonpolar hydrocarbons like PAHs. nih.govfsu.edu

Table 3: Performance Comparison of Mass Spectrometry Techniques

| Technique | Typical Mass Resolving Power (m/Δm₅₀%) | Typical Mass Accuracy | Primary Application |

|---|---|---|---|

| Quadrupole MS (as in standard GC-MS) | ~1,000 - 4,000 | ~100-200 ppm | Routine identification and quantification. |

| Time-of-Flight (TOF) MS | ~10,000 - 60,000 | < 5 ppm | Accurate mass measurement and screening. |

| Orbitrap MS | ~60,000 - 500,000 | < 2 ppm | High-resolution analysis of complex mixtures. nih.gov |

| FT-ICR MS (High Field) | > 1,000,000 | < 1 ppm (<300 ppb) | Ultrahigh-resolution analysis of extremely complex mixtures (e.g., petroleomics). acs.orgnih.gov |

Electron Diffraction for Compositional Analysis of Crystalline Mixtures

While chromatographic and spectrometric methods identify the components of a mixture, diffraction techniques can determine the precise three-dimensional atomic structure of crystalline solids. This provides unambiguous proof of a compound's identity and stereochemistry.

Microcrystal Electron Diffraction (MicroED) is a revolutionary cryo-electron microscopy (cryo-EM) method used for determining the atomic-resolution structures of small molecules from nanocrystals. acs.orgnih.gov This technique is exceptionally powerful because it can work with samples that are mere powders or crystals far too small for traditional X-ray crystallography. acs.org If this compound, or a byproduct, can be crystallized—even as part of a seemingly amorphous powder—MicroED can be used for its complete structural elucidation. acs.org

In a MicroED experiment, microcrystals are deposited on an electron microscopy grid and flash-frozen. researchgate.net A transmission electron microscope then collects electron diffraction data as the crystal is continuously rotated. nih.gov The resulting diffraction patterns are processed using software originally developed for X-ray crystallography to generate a 3D map of the molecule's atomic arrangement. nih.govresearchgate.net A key advantage of MicroED is its ability to determine structures from individual crystals within a mixed powder, making it possible to analyze the composition of crystalline mixtures without prior separation. nih.gov This has the potential to dramatically accelerate the characterization of new compounds and reaction products. acs.orgiucr.org

Table 4: The Microcrystal Electron Diffraction (MicroED) Workflow

| Step | Description | Key Advantage |

|---|---|---|

| 1. Sample Preparation | A powder or solution containing microcrystals is applied directly to an EM grid and vitrified (flash-frozen). | Minimal sample preparation; works with seemingly amorphous powders. acs.org |

| 2. Data Collection | The grid is placed in a transmission electron microscope (TEM). Diffraction data is collected as movies while the sample is continuously rotated. | Requires extremely small crystals (~100 nm); data collection is rapid (minutes). acs.orgnih.gov |

| 3. Data Processing | Standard crystallography software (e.g., XDS, SHELX) is used to process the diffraction patterns. | Leverages well-established and robust software tools. nih.gov |

| 4. Structure Solution | A high-resolution (<1 Å) 3D atomic model of the molecule is generated. | Provides unambiguous structural determination of small organic molecules. acs.org |

Compound Index

Advanced Spectroscopic Characterization of Novel Derivatives and Reaction Products

The structural elucidation of complex molecules such as this compound and its derivatives, formed during complex reaction mixtures, relies heavily on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms, which is indispensable for confirming the identity of newly synthesized compounds and understanding reaction pathways. The primary tools for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific bonds. A study on the closely related compound 1-(chloromethyl)-2-methylnaphthalene provides insight into the expected vibrational frequencies. nih.gov

The IR spectrum of this compound would exhibit several characteristic absorption bands:

C-H Stretching (Aromatic): Sharp peaks would appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the C-H bonds of the naphthalene ring. nih.gov

C-H Stretching (Aliphatic): Peaks corresponding to the C-H bonds of the methyl and chloromethyl groups would be observed just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. nih.gov

C=C Stretching (Aromatic): Strong absorptions between 1500 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the aromatic ring system.

C-Cl Stretching: The presence of the chloromethyl group would be confirmed by a moderate to strong absorption in the fingerprint region, typically between 650 and 800 cm⁻¹. nih.gov

Table 2: Predicted IR Absorption Bands for this compound Data is predicted based on analysis of similar compounds like 1-(chloromethyl)-2-methylnaphthalene. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| C-Cl Stretch | 650 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Elucidation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₁₃H₁₃Cl), the molecular weight is approximately 204.69 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 204. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak would be observed at m/z ≈ 206 with about one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Key fragmentation pathways would likely include:

Loss of Chlorine: The cleavage of the C-Cl bond would be a major fragmentation pathway, resulting in a prominent peak at m/z ≈ 169, corresponding to the [C₁₃H₁₂]⁺ fragment (the 2,7-dimethylnaphthalen-1-yl)methyl cation).

Formation of Naphthylmethyl Cation: Loss of the entire chloromethyl group is also possible.

Fragmentation of the Naphthalene Core: Further fragmentation of the naphthalene ring system can occur, though the bicyclic aromatic structure is relatively stable. The mass spectrum of 2,7-dimethylnaphthalene (B47183) shows a strong molecular ion peak at m/z 156, indicating the stability of the dimethylnaphthalene moiety. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound Data is predicted based on the structure and known fragmentation of related compounds. nist.gov

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| ~206 | [M+2]⁺ (³⁷Cl isotope) | [C₁₃H₁₃³⁷Cl]⁺ |

| ~204 | [M]⁺ (Molecular Ion, ³⁵Cl) | [C₁₃H₁₃³⁵Cl]⁺ |

| ~169 | [M-Cl]⁺ | [C₁₃H₁₂]⁺ |

| ~156 | [C₁₂H₁₂]⁺ (Dimethylnaphthalene cation radical) | [C₁₂H₁₂]⁺ |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Chloromethyl)-2,7-dimethylnaphthalene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or regioselective halogenation of 2,7-dimethylnaphthalene derivatives. For example, chloromethylation using paraformaldehyde and HCl in the presence of Lewis acids (e.g., ZnCl₂) under reflux (60–80°C) achieves moderate yields (~50–65%). Optimization requires strict control of stoichiometry (molar ratios of 1:1.2 for naphthalene:chloromethylating agent) and reaction time (6–8 hours) to minimize polyhalogenation byproducts . Chromatographic purification (silica gel, hexane/ethyl acetate) is critical for isolating the target compound.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of ¹H/¹³C NMR and X-ray crystallography . NMR chemical shifts for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl protons) and methyl substituents (δ ~2.3–2.6 ppm) help distinguish positional isomers. For unambiguous confirmation, single-crystal X-ray diffraction (as demonstrated in structurally related naphthalene derivatives ) resolves spatial arrangements. Computational validation via DFT (B3LYP/6-311+G(d,p)) can predict NMR shifts with <5% deviation from experimental values .

Q. What are the key physicochemical properties (e.g., logP, vapor pressure) relevant to laboratory handling?

- Methodological Answer : Estimate logP (octanol-water partition coefficient) using computational tools like EPI Suite (estimated ~4.2) or experimental shake-flask methods. Vapor pressure (~0.01 mmHg at 25°C) can be derived from thermogravimetric analysis (TGA). These properties inform safety protocols (e.g., ventilation requirements) and solubility considerations for reaction design .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP or M06-2X ) with a 6-311++G(d,p) basis set to calculate Fukui indices and molecular electrostatic potential (MESP) maps. These identify electron-rich regions (e.g., positions 3 and 8 on the naphthalene ring) prone to electrophilic attack. Compare activation energies (ΔG‡) for competing pathways (e.g., chlorination vs. sulfonation) to predict regioselectivity. Validate with experimental kinetic studies (e.g., HPLC monitoring of reaction intermediates) .

Q. What mechanistic insights explain the compound’s environmental persistence, and how can degradation pathways be modeled?

- Methodological Answer : Study abiotic degradation via hydrolysis (pH-dependent, t₁/₂ ~150 days at pH 7) and photolysis (UV-Vis irradiation, λ >290 nm) using LC-MS to identify degradation products (e.g., hydroxylated derivatives). Computational models (e.g., EPI Suite’s AOPWIN) predict atmospheric oxidation pathways, while molecular dynamics simulations assess adsorption to soil organic matter (e.g., using zeolite models ). Experimental validation via gas chromatography-mass spectrometry (GC-MS) quantifies half-lives in environmental matrices .

Q. How do structural modifications (e.g., replacing chlorine with other halogens) affect the compound’s cytotoxicity in in vitro models?

- Methodological Answer : Synthesize analogs (e.g., bromo-, fluoro-methyl derivatives) and evaluate cytotoxicity in human hepatoma (HepG2) or lung (A549) cell lines using MTT assays. Compare IC₅₀ values and correlate with electronic parameters (Hammett σ constants) to assess structure-activity relationships. Mechanistic studies (e.g., ROS detection via DCFH-DA assay) identify oxidative stress as a potential toxicity pathway. Ensure adherence to risk-of-bias criteria (e.g., randomization, blinding) as outlined in toxicological guidelines .

Methodological Notes

- Literature Review : Follow ATSDR’s inclusion criteria (Table B-1 ) for toxicological studies, prioritizing peer-reviewed data and translating critical non-English papers.

- Risk of Bias Mitigation : Use tools like Table C-7 to assess experimental animal studies (e.g., randomization, blinding).

- Analytical Validation : Cross-validate GC-MS results with NIST reference spectra to confirm compound identity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.